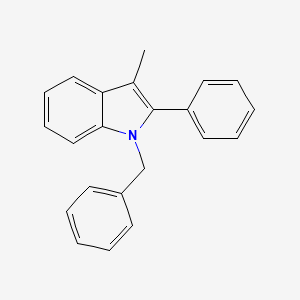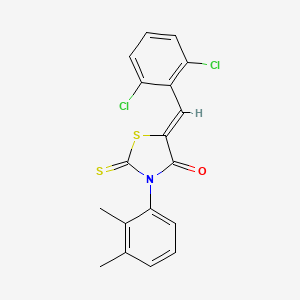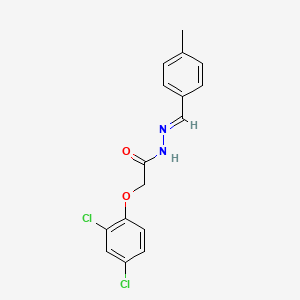![molecular formula C17H18N2O6 B11687530 4-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenyl propanoate](/img/structure/B11687530.png)
4-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenyl propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]-2-METHOXYPHENYL PROPANOATE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a diazinane ring, a methoxyphenyl group, and a propanoate ester, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]-2-METHOXYPHENYL PROPANOATE typically involves multiple steps:
Formation of the diazinane ring: This step involves the reaction of appropriate amines with carbonyl compounds under controlled conditions to form the diazinane ring.
Attachment of the methoxyphenyl group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the diazinane intermediate.
Esterification: The final step involves the esterification of the intermediate compound with propanoic acid or its derivatives under acidic or basic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis, high-throughput screening, and advanced purification methods may be employed to achieve efficient large-scale production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the diazinane ring or the ester group, resulting in the formation of reduced amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the methoxyphenyl group or the ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halides, nucleophiles, and electrophiles are employed under various conditions, including acidic, basic, or neutral environments.
Major Products Formed
Oxidation: Quinones, carboxylic acids, or aldehydes.
Reduction: Amines, alcohols, or hydrocarbons.
Substitution: Substituted phenyl derivatives, esters, or amides.
科学的研究の応用
Chemistry
In chemistry, 4-[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]-2-METHOXYPHENYL PROPANOATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a biochemical probe or as a precursor for bioactive molecules. Its interactions with biological macromolecules, such as proteins and nucleic acids, can provide insights into cellular processes and pathways.
Medicine
In medicine, the compound’s derivatives may be explored for their therapeutic potential. The presence of the diazinane ring and the methoxyphenyl group suggests possible applications in drug design and development, particularly in targeting specific enzymes or receptors.
Industry
In industrial applications, 4-[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]-2-METHOXYPHENYL PROPANOATE can be used as an intermediate in the production of agrochemicals, polymers, and specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.
作用機序
The mechanism of action of 4-[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]-2-METHOXYPHENYL PROPANOATE involves its interaction with specific molecular targets. The diazinane ring may interact with enzymes or receptors, modulating their activity. The methoxyphenyl group can participate in hydrophobic interactions, while the ester group may undergo hydrolysis, releasing active metabolites. These interactions can influence cellular pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 4-[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]-2-HYDROXYPHENYL PROPANOATE
- 4-[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]-2-ETHOXYPHENYL PROPANOATE
- 4-[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]-2-METHOXYPHENYL BUTANOATE
Uniqueness
The uniqueness of 4-[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]-2-METHOXYPHENYL PROPANOATE lies in its specific combination of functional groups. The presence of the methoxy group enhances its solubility and reactivity, while the propanoate ester provides stability and potential for hydrolysis. The diazinane ring offers a unique scaffold for interactions with biological targets, making it a versatile compound for various applications.
特性
分子式 |
C17H18N2O6 |
|---|---|
分子量 |
346.3 g/mol |
IUPAC名 |
[4-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-2-methoxyphenyl] propanoate |
InChI |
InChI=1S/C17H18N2O6/c1-5-14(20)25-12-7-6-10(9-13(12)24-4)8-11-15(21)18(2)17(23)19(3)16(11)22/h6-9H,5H2,1-4H3 |
InChIキー |
DYFPDWWIEBQGIH-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)OC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(3-Chloro-4-ethoxybenzamido)phenyl]furan-2-carboxamide](/img/structure/B11687447.png)


![2-[(4-{(E)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B11687467.png)
![(5Z)-1-(4-chlorophenyl)-5-{[1-(4-chlorophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11687476.png)

![2-[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(pyridin-3-yl)acetamide](/img/structure/B11687497.png)

![2-[(3-Nitrophenyl)imino]-5-(phenylmethylidene)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B11687503.png)
![4-[(Z)-{2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl (2,4-dichlorophenoxy)acetate](/img/structure/B11687504.png)


![(2Z)-N-(2-fluorophenyl)-2-[(4-iodophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11687523.png)
![4-fluoro-N-(3-{[(2E)-2-(2-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11687529.png)
